

Physical and chemical properties of Arjunglucoside II

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Arjunglucoside II

Cat. No.: B593517

[Get Quote](#)

Arjunglucoside II: A Comprehensive Technical Guide

Arjunglucoside II is a triterpenoid saponin with a growing body of research interest due to its potential pharmacological activities. This guide provides a detailed overview of its physical and chemical properties, experimental protocols for its isolation and characterization, and insights into its biological activities for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Arjunglucoside II is classified as a pentacyclic triterpenoid, a carboxylic ester, a beta-D-glucoside, and a monosaccharide derivative.^{[1][2]} It is functionally related to arjunolic acid and derives from a hydride of an oleanane.^{[1][2]} First isolated from *Terminalia arjuna*, it has also been identified in other plant species such as *Juglans sinensis*, *Combretum laxum*, and *Morella esculenta*.^{[1][3][4]}

Physical Properties

Arjunglucoside II typically presents as a powder.^{[5][6]} Key physical properties are summarized in the table below.

Property	Value	Source
Appearance	Powder	[5][6]
Melting Point	252 °C	[3]
Boiling Point	744.5 ± 60.0 °C at 760 mmHg (Predicted)	[2]
Optical Rotation	[α] _D +37° (c=2.6, EtOH)	[3]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.	[5][6]

Chemical Properties

The chemical structure and key identifiers for **Arjunglucoside II** are detailed below.

Property	Value	Source
Molecular Formula	C ₃₆ H ₅₈ O ₁₀	[1][2][6]
Molecular Weight	650.85 g/mol	[5][6]
IUPAC Name	[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12- <i>a</i> -hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydronicene-4a-carboxylate	[1]
CAS Number	62369-72-6	[1][5]
PubChem CID	52951052	[1]

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and identification of **Arjunglucoside II**.

Technique	Key Findings	Source
Infrared (IR)	The IR spectrum indicates the presence of an ester carbonyl group (1730 cm^{-1}) and the absence of a free carboxylic acid absorption band.	[3]
Mass Spectrometry (MS)	The mass spectrum of the heptaacetate derivative of Arjunglucoside II shows characteristic fragmentation peaks at m/e 331, 211, 169, and 109, which is indicative of a tetra-O-acetylglucopyranosyl group.	[3]
Proton NMR ($^1\text{H-NMR}$)	The PMR spectrum of the heptaacetate derivative shows a coupling constant (J) of 8 Hz, suggesting the presence of a β -glucosyl linkage.	[3]

Experimental Protocols

Isolation and Enrichment from *Terminalia arjuna*

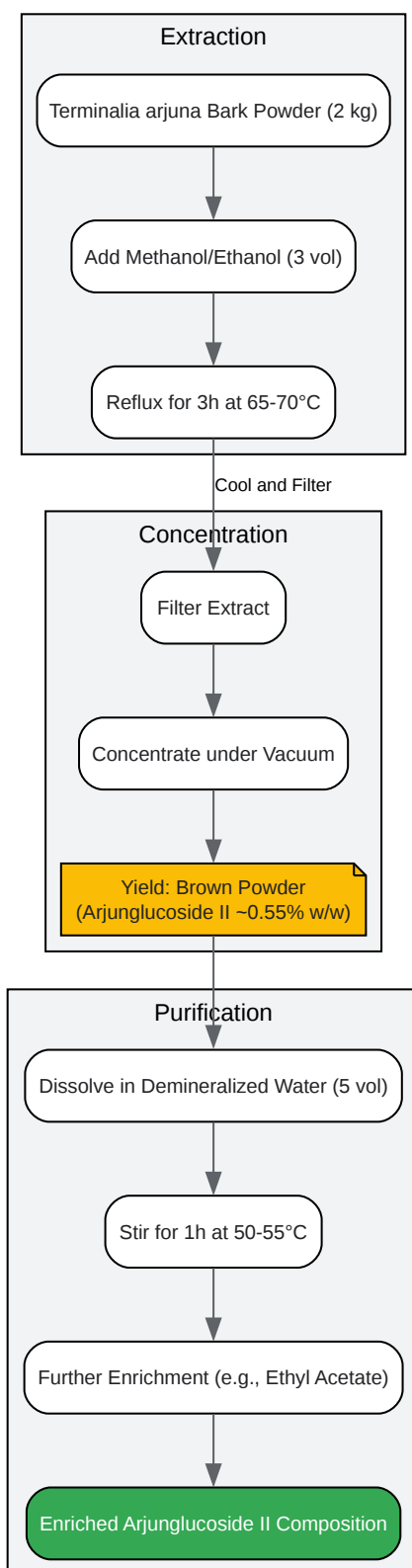
A patented method outlines a process for the isolation and enrichment of arjunoglucosides, including **Arjunglucoside II**, from the bark of *Terminalia arjuna*. [7]

Methodology:

- Extraction: Charge 2 kg of powdered *Terminalia arjuna* bark into an extractor. Add 3 volumes of methanol or ethanol and reflux for 3 hours at $65\text{--}70\text{ }^{\circ}\text{C}$. [7]

- Filtration and Concentration: Filter the resulting solution and concentrate it under a vacuum to yield a brown-colored powder. The assay of this powder by HPLC indicated an **Arjunglucoside II** concentration of approximately 0.55% w/w.[7]
- Aqueous Dissolution: Dissolve the powder in 5 volumes of demineralized water, stirring thoroughly for 1 hour at 50-55 °C.[7]
- Purification: Further purification steps, such as partitioning with a solvent like ethyl acetate, are employed to enrich the final composition.[7]

Another reported method involves extraction with methanol followed by column chromatography on silica gel, with elution using a chloroform-methanol mixture.[3]



[Click to download full resolution via product page](#)

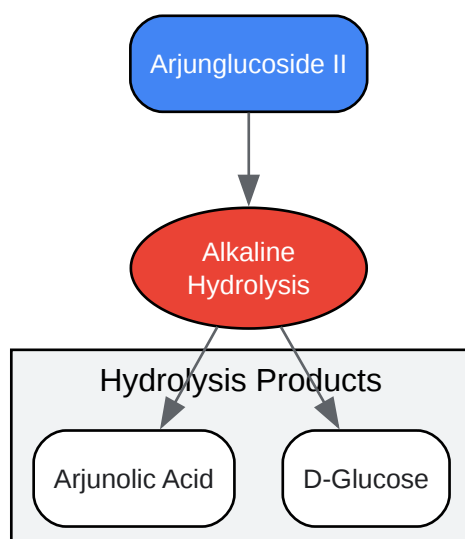
Fig 1: Workflow for Isolation of **Arjunglucoside II**.

Chemical Characterization: Hydrolysis

Chemical hydrolysis is a key method for confirming the structure of **Arjunglucoside II**.

Methodology:

- Acid-Catalyzed Methanolysis: Treatment of **Arjunglucoside II** with an acid catalyst in methanol yields arjunolic acid and methyl D-glucoside.[3]
- Alkaline Hydrolysis: Saponification using a base (alkaline hydrolysis) yields arjunolic acid and D-glucose.[3] This confirms the ester linkage between the arjunolic acid core and the glucose moiety.



[Click to download full resolution via product page](#)

*Fig 2: Alkaline Hydrolysis of **Arjunglucoside II**.*

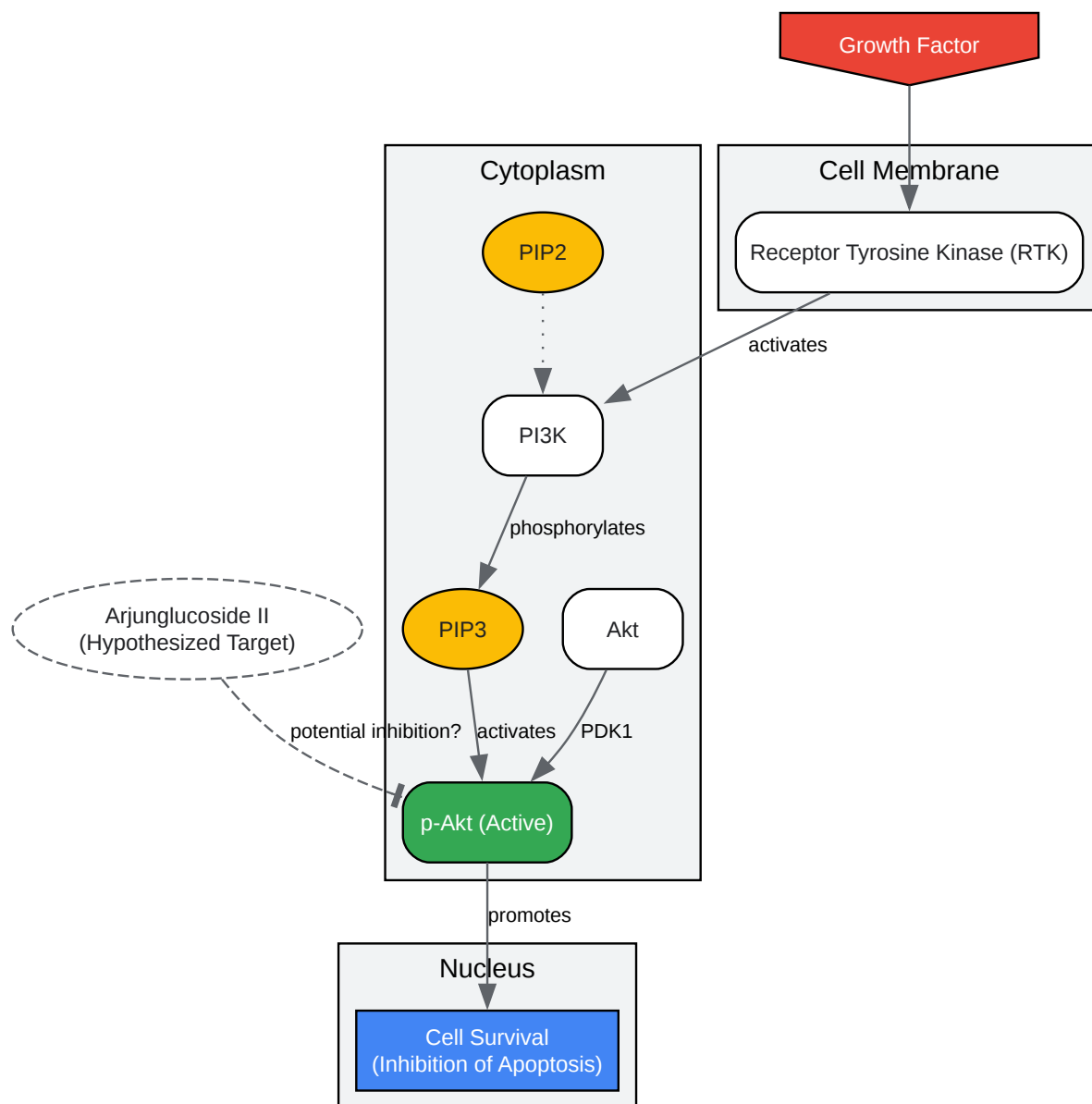
Biological Activity and Signaling Pathways

Arjunglucoside II has demonstrated several biological activities, primarily related to its antioxidant properties.

- Antioxidant Activity: It exhibits a moderate free radical scavenging activity.[5][6]
- Cardioprotective Effects: The compound is a subject of interest in cardiovascular research due to potential cardioprotective and hypotensive effects.[8]

- **Blood-Brain Barrier Permeability:** Studies suggest that Arjunglucoside has some potential to cross the blood-brain barrier, although this capacity may be less than that of related compounds like arjunetin and arjunglucoside I.[9]

The precise molecular mechanisms and signaling pathways modulated by **Arjunglucoside II** are still under active investigation. However, many natural triterpenoids and glycosides exert their effects by influencing key cellular signaling cascades that regulate cell survival, proliferation, and stress responses. One such critical pathway is the PI3K/Akt pathway, which is a central regulator of cell survival and is often dysregulated in various diseases. While direct modulation by **Arjunglucoside II** has not been definitively established, its potential interaction with such pathways represents a promising area for future research.



[Click to download full resolution via product page](#)

Fig 3: Potential Interaction with the PI3K/Akt Survival Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Arjunglucoside II | C₃₆H₅₈O₁₀ | CID 52951052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Arjunglucoside II | Terpenoids | 62369-72-6 | Invivochem [invivochem.com]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Arjunglucoside II | CAS:62369-72-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Arjunglucoside II | CAS:62369-72-6 | Manufacturer ChemFaces [chemfaces.com]
- 7. US20180370885A1 - PROCESS FOR THE PREPARATION OF STANDARDIZED COMPOSITION OF ARJUNOGLUCOSIDE FROM THE BARK OF Terminalia arjuna - Google Patents [patents.google.com]
- 8. Arjunglucoside II | 62369-72-6 | MCA36972 | Biosynth [biosynth.com]
- 9. Molecular and Pharmacokinetic Aspects of the Acetylcholinesterase-Inhibitory Potential of the Oleanane-Type Triterpenes and Their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Arjunglucoside II]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593517#physical-and-chemical-properties-of-arjunglucoside-ii]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com